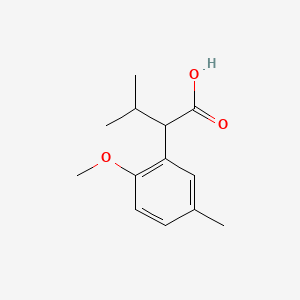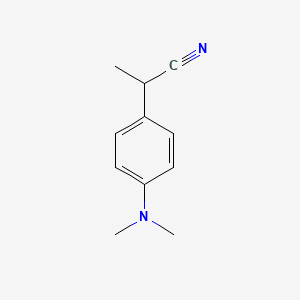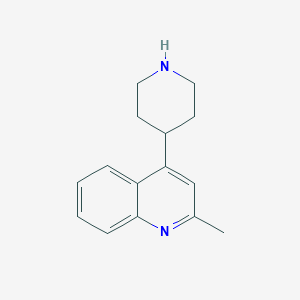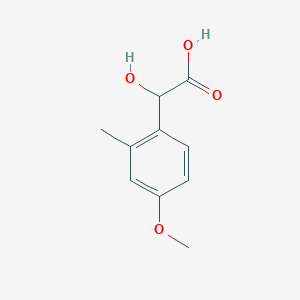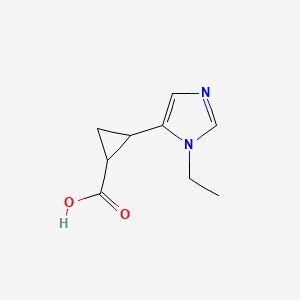
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a carboxylic acid group and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an imidazole derivative. The reaction typically involves the use of a diazo compound and a transition metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.
-
Cyclopropanation Reaction
Starting Material: 1-ethyl-1H-imidazole
Reagents: Diazo compound (e.g., diazomethane), transition metal catalyst (e.g., rhodium acetate)
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
-
Carboxylation
Starting Material: 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane
Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)
Conditions: The reaction is conducted under high pressure of CO₂, typically at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding imidazole N-oxides.
Reagents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Conditions: Typically carried out at room temperature.
-
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃)
Conditions: The reaction is usually performed under anhydrous conditions.
-
Substitution: : The imidazole ring can undergo electrophilic substitution reactions.
Reagents: Electrophiles such as alkyl halides or acyl chlorides
Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-methanol
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid
- 2-(1-ethyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid
- 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-methanol
Uniqueness
2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-ethylimidazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-5-10-4-8(11)6-3-7(6)9(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
ULTHHMGFVDAVNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


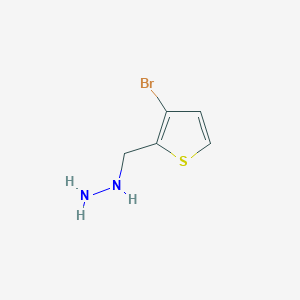




![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

